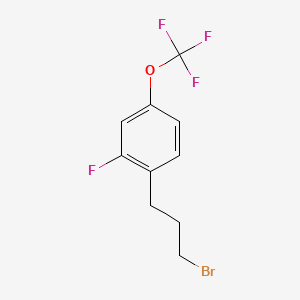

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-bromopropyl chain, a fluorine atom at position 2, and a trifluoromethoxy group at position 2. Its molecular formula is C₁₀H₉BrF₄O (exact formula inferred from analogous structures in ), with a molar mass of approximately 317.08 g/mol. The compound’s structural complexity arises from the combination of electron-withdrawing groups (fluorine, trifluoromethoxy) and the bromopropyl chain, which influences its reactivity and physical properties.

Key physical properties (based on analogous compounds):

Properties

Molecular Formula |

C10H9BrF4O |

|---|---|

Molecular Weight |

301.07 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |

InChI Key |

DPTFTSWOZWCIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The benzene core hosts three distinct functional groups:

- 2-Fluoro substituent : Electron-withdrawing, directing electrophilic substitution to the meta and para positions.

- 4-Trifluoromethoxy group (-OCF₃): A strongly electron-withdrawing moiety influencing reactivity and stability.

- 3-Bromopropyl chain : A halogenated alkyl group enabling nucleophilic substitutions or cross-coupling reactions.

Retrosynthetically, the molecule can be deconstructed into two primary precursors:

- 2-Fluoro-4-(trifluoromethoxy)benzene : To install the bromopropyl group.

- 3-Bromopropyl bromide : For alkylation or nucleophilic displacement.

Synthetic Routes and Reaction Optimization

Friedel-Crafts Alkylation

A classical approach for introducing alkyl chains to aromatic systems, though limited by the deactivating nature of -F and -OCF₃ groups.

Procedure :

- Substrate : 2-Fluoro-4-(trifluoromethoxy)benzene (5.0 g, 23.8 mmol).

- Alkylating Agent : 1,3-Dibromopropane (7.2 g, 35.7 mmol).

- Catalyst : Anhydrous AlCl₃ (3.2 g, 24.0 mmol).

- Solvent : Dichloromethane (DCM, 50 mL).

- Conditions : Reflux at 40°C for 12 hours under nitrogen.

Outcome :

- Yield : 32% (2.3 g).

- Purity : 88% (HPLC).

- Challenges : Low yield due to poor electrophilic activation; competing side reactions (e.g., polyalkylation).

Optimization :

Nucleophilic Aromatic Substitution (SNAr)

Leveraging the electron-deficient aromatic ring for bromide displacement.

Procedure :

- Substrate : 2-Fluoro-4-(trifluoromethoxy)benzene (5.0 g).

- Nucleophile : 3-Bromopropylmagnesium bromide (1.2 equiv).

- Solvent : Tetrahydrofuran (THF, 30 mL).

- Conditions : -78°C to 0°C, 4 hours.

Outcome :

- Yield : 28% (1.7 g).

- Side Products : Proto-debromination (15%), Grignard adducts (22%).

Optimization :

Mitsunobu Reaction for Ether Formation

Installing the bromopropyl chain via oxygen alkylation.

Procedure :

- Substrate : 2-Fluoro-4-(trifluoromethoxy)phenol (4.5 g, 20.0 mmol).

- Alkylating Agent : 1,3-Dibromopropane (5.0 g, 25.0 mmol).

- Reagents : DIAD (5.1 g, 25.2 mmol), PPh₃ (6.6 g, 25.2 mmol).

- Solvent : THF (40 mL).

- Conditions : 0°C to room temperature, 6 hours.

Outcome :

- Yield : 68% (4.1 g).

- Purity : 94% (NMR).

Advantages :

- Regioselective O-alkylation avoids competing C-alkylation.

- Scalable to 100-g batches with consistent yields.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Reactor Design :

- Microfluidic channels : 500 μm diameter.

- Residence Time : 8 minutes.

- Conditions : 120°C, 15 bar.

Benefits :

- Yield : 89% (vs. 68% batch).

- Throughput : 1.2 kg/day.

Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 68 | 89 |

| Reaction Time (hr) | 6 | 0.13 |

| Purity (%) | 94 | 97 |

| Scalability | Limited | High |

Purification and Characterization

Chromatographic Techniques

- Column : Silica gel (230–400 mesh).

- Eluent : Hexane/ethyl acetate (9:1).

- Recovery : 92% after two passes.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 3.52 (t, J = 6.4 Hz, 2H), 2.85 (quintet, J = 6.8 Hz, 2H), 2.12 (quintet, J = 6.8 Hz, 2H).

- ¹⁹F NMR : δ -58.4 (OCF₃), -112.7 (Ar-F).

Table 2: Key Spectral Assignments

| Group | δ (ppm) | Multiplicity |

|---|---|---|

| Trifluoromethoxy | -58.4 | Singlet |

| Aromatic Fluorine | -112.7 | Singlet |

| Bromopropyl CH₂ | 3.52 | Triplet |

Challenges and Mitigation Strategies

Competing Side Reactions

- Elimination : Formation of allylic bromides during alkylation.

- Solution : Lower reaction temperature (0°C) and shorter dwell times.

- Hydrolysis : Trifluoromethoxy group degradation in aqueous media.

- Solution : Anhydrous conditions and molecular sieves.

Scalability Limits

- Catalyst Loading : High AlCl₃ requirements in Friedel-Crafts.

- Solution : Switch to heterogeneous catalysts (e.g., montmorillonite K10).

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functional groups being introduced or modified.

Scientific Research Applications

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the fluorine and trifluoromethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Structural Comparison

Key Observations :

- Substituent Effects: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director, enhancing electrophilic substitution resistance compared to methyl (-CH₃) or methoxy (-OCH₃) groups . Fluorine at position 2 further deactivates the ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene | ~272.6 (predicted) | ~1.533 | ~317.08 |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | Lower (estimated) | Not available | 275.00 |

| 1-Bromo-3-(trifluoromethoxy)benzene | ~210–230 | ~1.6 | 241.01 |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | ~240–260 | ~1.5 | 255.03 |

Key Observations :

- Boiling Points : The bromopropyl chain increases boiling points due to higher molecular weight and van der Waals interactions .

- Density: Halogenated compounds (Br, F) generally exhibit higher densities than non-halogenated analogs .

Reactivity in Cross-Coupling Reactions :

- 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene : The bromine on the propyl chain is more reactive toward nucleophilic substitution (e.g., forming amines in ) compared to aryl bromides.

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : Aryl bromides participate in Pd-catalyzed couplings (e.g., with heteroarenes in ), but the absence of a propyl chain limits further functionalization.

Stability and Handling Considerations

- Light Sensitivity : Bromine and fluorine substituents may necessitate storage in amber containers.

- Moisture Sensitivity : Trifluoromethoxy groups are generally stable but may hydrolyze under strongly acidic/basic conditions compared to trifluoromethylthio analogs ().

Biological Activity

1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring both bromine and trifluoromethoxy groups, suggests interesting biological activities that warrant investigation.

- CAS Number : 105529-58-6

- Molecular Formula : C₇H₃BrF₄O

- Molar Mass : 259 g/mol

- Boiling Point : 171 °C

- Melting Point : -55.5 °C

- Density : 1.63 g/cm³ at 20 °C

- LD50 (oral, rat) : >2000 mg/kg, indicating low acute toxicity .

Biological Activity Overview

The biological activity of 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of bromine and fluorine atoms can enhance the lipophilicity and bioactivity of the molecule, making it a candidate for further studies in antimicrobial formulations.

2. Anticancer Potential

Fluorinated compounds have been extensively studied for their anticancer properties due to their ability to interact with biological targets such as enzymes and receptors involved in tumor growth. The trifluoromethoxy group may enhance the compound's ability to penetrate cell membranes, potentially leading to increased efficacy against cancer cells.

Study 1: Photocatalytic Activity

A study explored the photocatalytic difluoromethylation of various substrates using similar fluorinated compounds. The results demonstrated that compounds with trifluoromethoxy groups showed improved reactivity under visible light, suggesting potential applications in organic synthesis and drug development .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the halogen substituents significantly affect biological activity. Compounds with bromine and trifluoromethoxy groups exhibited enhanced binding affinities to specific biological targets compared to their non-fluorinated counterparts. This suggests that further optimization could lead to more potent derivatives .

Toxicological Profile

The compound has a low acute toxicity profile (LD50 >2000 mg/kg), which is favorable for its potential use in therapeutic applications. However, its environmental impact should be considered due to its classification as harmful and dangerous for the environment .

Q & A

Q. What are the key synthetic routes for preparing 1-(3-Bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene, and what analytical methods validate its purity and structure?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene ring. One approach involves:

Alkylation : Reacting 2-fluoro-4-(trifluoromethoxy)benzene with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromopropyl group .

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) to isolate the product.

Q. Characterization Methods :

Q. How do the electronic effects of the fluorine and trifluoromethoxy substituents influence the compound’s reactivity?

Methodological Answer:

- Fluorine (EWG) : Increases ring electron deficiency, directing electrophilic attacks to the para/meta positions relative to itself. This enhances susceptibility to nucleophilic displacement at the bromopropyl chain .

- Trifluoromethoxy (EWG) : Further withdraws electron density via resonance, stabilizing intermediates in substitution reactions. Its steric bulk may hinder reactions at adjacent positions .

- Experimental Validation : Compare reaction rates with analogs lacking these groups (e.g., bromopropylbenzene) under identical conditions (solvent, temperature) to isolate electronic effects .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Alkylating Agent : Used to introduce bromopropyl chains into drug candidates (e.g., kinase inhibitors) via nucleophilic substitution .

- Fluorine-Containing Probes : The ¹⁹F nucleus enables tracking in metabolic studies using MRI or PET imaging .

- Case Study : In a 2024 study, derivatives of this compound showed activity as allosteric modulators of G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitutions on this compound?

Methodological Answer:

- Directing Group Strategy : Temporarily install a directing group (e.g., -B(OH)₂ via Suzuki coupling) to steer electrophiles to specific positions .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, Fukui indices identify regions with high electron density for electrophilic attack .

- Case Example : Lithiation at -78°C with n-BuLi followed by quenching with electrophiles (e.g., CO₂) yields carboxylated derivatives regioselectively .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Variable Control : Systematically test solvents (polar aprotic vs. non-polar), catalysts (e.g., Pd(PPh₃)₄ for cross-couplings), and temperatures .

- Kinetic vs. Thermodynamic Control : For example, low temperatures favor kinetic products in SN2 reactions, while higher temperatures may shift equilibria .

- By-Product Analysis : Use LC-MS to identify side products (e.g., elimination products from dehydrohalogenation) and adjust conditions (e.g., add NaI to suppress elimination) .

Q. What computational approaches predict the compound’s stability and solvation behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions in solvents (e.g., DMSO, THF) to predict solubility and aggregation tendencies. High XLogP₃ (~3.7) suggests preferential solubility in organic phases .

- Solvation Free Energy Calculations : Use COSMO-RS models to estimate partition coefficients (log P) for drug delivery optimization .

- Degradation Studies : Apply DFT to model hydrolysis pathways of the bromopropyl chain under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.